molecular formula C5H5ClN2S B13543506 4-Chloro-5-(methylsulfanyl)pyrimidine CAS No. 115581-35-6

4-Chloro-5-(methylsulfanyl)pyrimidine

Cat. No.: B13543506
CAS No.: 115581-35-6
M. Wt: 160.63 g/mol
InChI Key: OCTPCXCOQJZUTH-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom and a methylsulfanyl group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5-(methylsulfanyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-nitropyrimidine with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced, and the methylsulfanyl group is introduced, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 4-amino-5-(methylsulfanyl)pyrimidine or 4-thio-5-(methylsulfanyl)pyrimidine.

    Oxidation: Formation of 4-chloro-5-(methylsulfinyl)pyrimidine or 4-chloro-5-(methylsulfonyl)pyrimidine.

    Reduction: Formation of 5-(methylsulfanyl)pyrimidine.

Scientific Research Applications

4-Chloro-5-(methylsulfanyl)pyrimidine is used in various scientific research applications, including:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: In the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)pyrimidine
  • 4-Chloro-5-(methylsulfinyl)pyrimidine
  • 4-Chloro-5-(methylsulfonyl)pyrimidine

Uniqueness

4-Chloro-5-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

CAS No.

115581-35-6

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

4-chloro-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3

InChI Key

OCTPCXCOQJZUTH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CN=C1Cl

Origin of Product

United States

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